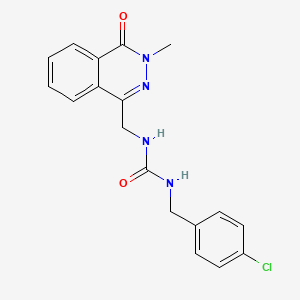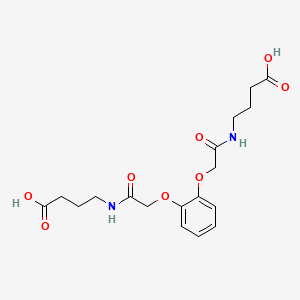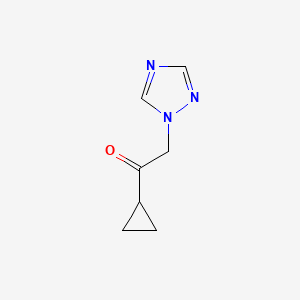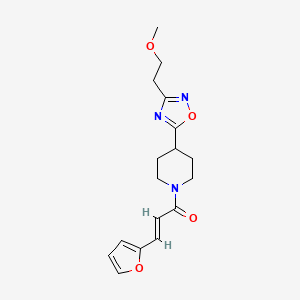
1-(4-Chlorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea is a useful research compound. Its molecular formula is C18H17ClN4O2 and its molecular weight is 356.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Insights
The synthesis of urea derivatives, including compounds structurally related to "1-(4-Chlorobenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea", has been extensively studied. For instance, the reactions of derivatives of anthranilic acid with 3‐chloropropyl isocyanate have been explored, highlighting the chemical transformations that lead to various urea compounds with potential biological activities (Papadopoulos, 1984). Another study details the synthesis of compounds with the benz[h]imidazo[1,2‐c]quinazoline ring system, demonstrating the versatility of urea derivatives in forming complex heterocyclic structures (Petridou-Fischer & Papadopoulos, 1984).
Potential Anticancer Applications
Research has also focused on the potential anticancer applications of urea derivatives. A study on 1-Aryl-3-(2-chloroethyl) ureas and their cytotoxicity evaluation on human adenocarcinoma cells in vitro suggests that certain urea compounds exhibit significant cytotoxic activities, making them potential candidates for anticancer agents (Gaudreault et al., 1988).
Conformational Adjustments and Assembly Insights
The conformational adjustments and assembly behavior of urea-based compounds have been studied, revealing insights into their chemical behavior and potential for creating molecular assemblies. For example, research on the conformational adjustments over synthons of urea and thiourea-based assemblies indicates the intricacies of molecular interactions and potential for designing molecular structures with specific properties (Phukan & Baruah, 2016).
Complexation and Unfolding Behavior
Studies on the complexation-induced unfolding of heterocyclic ureas reveal how these compounds interact with other molecules, leading to the formation of multiply hydrogen-bonded complexes. This research provides a foundation for understanding the molecular interactions that govern the behavior of urea derivatives in various contexts (Corbin et al., 2001).
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(3-methyl-4-oxophthalazin-1-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2/c1-23-17(24)15-5-3-2-4-14(15)16(22-23)11-21-18(25)20-10-12-6-8-13(19)9-7-12/h2-9H,10-11H2,1H3,(H2,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXYXGJSBXYKQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-methyl-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2879302.png)
![[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2879303.png)

![N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-4-nitrobenzamide](/img/structure/B2879306.png)

![2-hydroxy-S-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2879310.png)

![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate](/img/structure/B2879314.png)
![(2E)-3-[3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2879315.png)



![2-{[1,1'-biphenyl]-4-yloxy}-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethan-1-one](/img/structure/B2879321.png)

